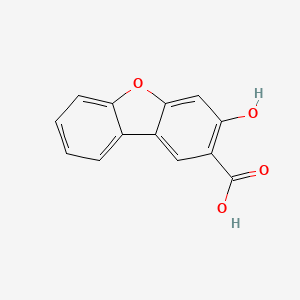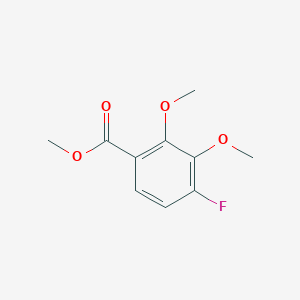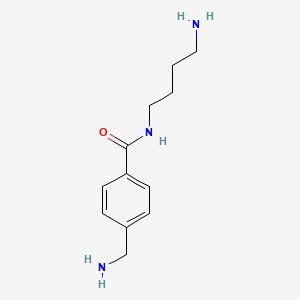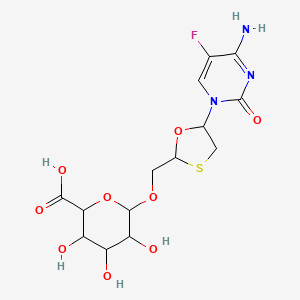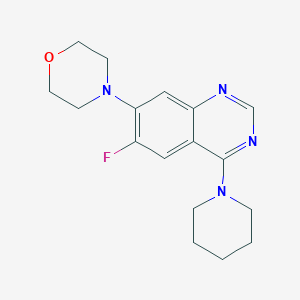
4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
The synthesis of 4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring The piperidine ring is typically introduced via nucleophilic substitution reactions, while the morpholine ring can be added through a similar substitution process .
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Catalysts such as palladium or platinum are used to facilitate the hydrogenation steps, and reaction conditions are carefully controlled to ensure the desired product is obtained .
化学反応の分析
4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts to reduce any nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, chromium trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of 4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways that are crucial for cell growth and proliferation, leading to the suppression of cancer cell growth . The compound also induces the production of reactive oxygen species (ROS) in bacteria, contributing to its antibacterial activity .
類似化合物との比較
4-(6-Fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds also target kinases and are used in cancer therapy . the presence of the morpholine ring in this compound provides additional stability and enhances its binding affinity to the target enzymes .
Similar compounds include:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
These comparisons highlight the unique structural features and potential advantages of this compound in therapeutic applications.
特性
分子式 |
C17H21FN4O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
4-(6-fluoro-4-piperidin-1-ylquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C17H21FN4O/c18-14-10-13-15(11-16(14)21-6-8-23-9-7-21)19-12-20-17(13)22-4-2-1-3-5-22/h10-12H,1-9H2 |
InChIキー |
LSBXMZDKTZZXQH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)F)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
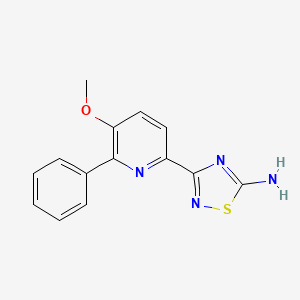
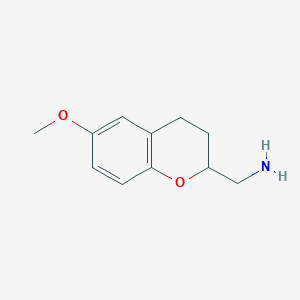
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)


